Dihydrouracil

Description

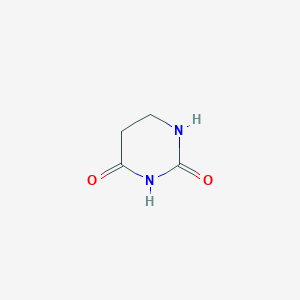

Structure

3D Structure

Properties

IUPAC Name |

1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVLITBTBDPEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060122 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

504-07-4 | |

| Record name | Dihydrouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dihydrouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016FR52RU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

279 - 281 °C | |

| Record name | Dihydrouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydrouracil chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouracil (DHU), a pyrimidine derivative, is a critical intermediate in the catabolism of uracil.[1][2] As the reduced form of uracil, its chemical and physical properties, as well as its biological role, are of significant interest in various fields, including nucleic acid metabolism, cancer research, and drug development.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of this compound. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with a summary of its key quantitative data. Visual diagrams of its metabolic pathway and experimental workflows are also provided to facilitate a comprehensive understanding.

Chemical Structure and Properties

This compound, with the chemical formula C₄H₆N₂O₂, is formed by the formal addition of two hydrogen atoms across the 5,6-double bond of the uracil ring.[1][3] This saturation of the pyrimidine ring results in a non-planar conformation and alters its electronic properties compared to uracil.[4]

Physicochemical Properties

This compound is a white to light beige crystalline powder.[1][5] It is soluble in water and sodium hydroxide.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂O₂ | [6][7][8] |

| Molecular Weight | 114.10 g/mol | [6][7][8] |

| Melting Point | 279-281 °C | [6][7] |

| pKa (Strongest Acidic) | 11.73 - 12.10 | [1][3] |

| logP | -1.3 | [3][9] |

| Water Solubility | 25.9 g/L (Predicted) | [3][9] |

| Solubility in DMSO | 1 mg/ml - 3.33 mg/mL | [8][10] |

| Appearance | White to light beige crystalline powder | [1][5] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.94 (s, 1H, NH)

-

δ 7.48 (s, 1H, NH)

-

δ 3.23 - 3.19 (m, 2H, CH₂)

-

δ 2.46 - 2.43 (m, 2H, CH₂)[6]

¹³C NMR (15.08 MHz, DMSO-d₆):

-

δ 170.97 (C=O)

-

δ 153.90 (C=O)

-

δ 35.27 (CH₂)

-

δ 30.34 (CH₂)[6]

Mass spectrometry is a key technique for the quantification of this compound, often in biological matrices. In tandem mass spectrometry (MS/MS), specific mass transitions are monitored for sensitive and selective detection. For instance, in positive ion mode, a selected mass transition for this compound is m/z 114.9 ➔ m/z 55.0.[11]

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include those for N-H stretching and C=O stretching vibrations.

Biological Significance

This compound is a key metabolite in the reductive pathway of uracil degradation.[12] This pathway is crucial for pyrimidine homeostasis and is also involved in the metabolism of fluoropyrimidine-based chemotherapeutic drugs like 5-fluorouracil (5-FU).[13]

Uracil Catabolism Pathway

The catabolism of uracil to β-alanine occurs in three enzymatic steps:

-

Dihydropyrimidine Dehydrogenase (DPD): This NADPH-dependent enzyme catalyzes the reduction of uracil to 5,6-dihydrouracil.[3][12]

-

Dihydropyrimidinase (DHP): This enzyme hydrolyzes the this compound ring to form N-carbamyl-β-alanine.[3][12]

-

β-Ureidopropionase: This enzyme catalyzes the final step, converting N-carbamyl-β-alanine into β-alanine, ammonia, and carbon dioxide.[3][12]

A deficiency in DPD can lead to severe toxicity in patients treated with 5-FU, as the drug is not properly metabolized.[14] Therefore, the plasma ratio of this compound to uracil is used as a phenotypic marker for DPD activity.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrogenation of uracil.

Materials:

-

Uracil

-

Methanol

-

Palladium on carbon (10 wt%)

-

Hydrogen gas

-

Celite

Procedure:

-

Dissolve uracil in methanol with vigorous stirring for one hour.

-

Carefully add 10 wt% palladium on carbon to the solution.

-

Stir the mixture under a hydrogen atmosphere for 36 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from water to yield a white solid.[15]

HPLC-MS/MS Analysis of this compound in Plasma

This protocol outlines a method for the quantitative analysis of this compound in human plasma.[11][16]

3.2.1. Sample Preparation

-

To 300 µL of plasma, add 20 µL of an internal standard working solution (containing isotopically labeled this compound).

-

Perform protein precipitation by adding 900 µL of a methanol and acetonitrile mixture (1:1, v/v).

-

Vortex the samples for 10 seconds, shake for 10 minutes, and then centrifuge at 14,000 g for 10 minutes.

-

Transfer the clear supernatant to a new tube and dry under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

3.2.2. UPLC-MS/MS Conditions

-

Column: Acquity UPLC® HSS T3 (150 × 2.1 mm, 1.8 µm)[11]

-

Mobile Phase A: 0.1% formic acid in water[11]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[11]

-

Flow Rate: 0.3 mL/min[11]

-

Gradient:

-

0-3.0 min: 0% B

-

3.0-3.2 min: 0-90% B

-

3.2-3.7 min: 90% B

-

3.7-5.0 min: 0% B[11]

-

-

Mass Spectrometer: Triple quadrupole[11]

-

Ionization Mode: Positive for this compound[11]

-

Mass Transition: m/z 114.9 ➔ m/z 55.0[11]

Conclusion

This compound is a molecule of fundamental importance in pyrimidine metabolism with significant clinical relevance, particularly in the context of fluoropyrimidine chemotherapy. This guide has provided a detailed overview of its chemical structure, properties, and biological role. The experimental protocols and data presented herein offer a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. A thorough understanding of this compound is essential for advancing our knowledge of nucleic acid metabolism and for the development of safer and more effective therapeutic strategies.

References

- 1. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]

- 2. CAS 504-07-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000076) [hmdb.ca]

- 4. The crystal structure of this compound: an unusual base of transfer ribonucleic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. 504-07-4 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 二氢尿嘧啶 powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Showing Compound this compound (FDB021890) - FooDB [foodb.ca]

- 10. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. Quantification of uracil and this compound plasma levels [bio-protocol.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pure.eur.nl [pure.eur.nl]

- 15. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

The Central Role of Dihydrouracil in Pyrimidine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of dihydrouracil as a key intermediate in the reductive catabolism of pyrimidine bases. A thorough understanding of this metabolic pathway is essential for researchers in drug development, particularly for therapies involving fluoropyrimidines, and for scientists investigating inborn errors of metabolism. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of the core processes.

Introduction to Pyrimidine Catabolism

Pyrimidine catabolism is the metabolic process by which the pyrimidine bases—uracil, cytosine, and thymine—are broken down into smaller, water-soluble molecules for excretion or recycling. Unlike purine catabolism, which can lead to the accumulation of sparingly soluble uric acid, the end products of pyrimidine degradation are generally non-toxic and readily eliminated. This pathway is crucial for maintaining nucleotide homeostasis and for the metabolism of pyrimidine-based chemotherapeutic agents. The catabolism of uracil and thymine proceeds via a three-step reductive pathway, with this compound and dihydrothymine serving as central intermediates.

The Reductive Pathway of Uracil Catabolism

The breakdown of uracil into β-alanine, carbon dioxide, and ammonia occurs through the sequential action of three key enzymes. This compound is the product of the first, rate-limiting step and the substrate for the second.

Step 1: Reduction of Uracil to this compound

The initial and rate-limiting step in uracil catabolism is the reduction of uracil to 5,6-dihydrouracil.[1] This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) , an NADPH-dependent oxidoreductase.[2]

-

Enzyme: Dihydropyrimidine Dehydrogenase (DPD), EC 1.3.1.2

-

Gene: DPYD[1]

-

Reaction: Uracil + NADPH + H⁺ ⇌ 5,6-Dihydrouracil + NADP⁺

DPD is also responsible for the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU).[3] Genetic deficiencies in DPD can lead to severe, life-threatening toxicity in patients receiving 5-FU-based chemotherapy.[3]

Step 2: Hydrolytic Ring Opening of this compound

In the second step, the pyrimidine ring of this compound is opened through hydrolysis to form N-carbamyl-β-alanine. This reaction is catalyzed by dihydropyrimidinase (DHP) .

-

Enzyme: Dihydropyrimidinase (DHP), EC 3.5.2.2[4]

-

Reaction: 5,6-Dihydrouracil + H₂O ⇌ N-carbamyl-β-alanine

Deficiencies in DHP are associated with the accumulation of this compound and dihydrothymine in the urine.[5]

Step 3: Hydrolysis of N-carbamyl-β-alanine

The final step in the pathway is the hydrolysis of N-carbamyl-β-alanine to produce β-alanine, ammonia, and carbon dioxide, a reaction catalyzed by β-ureidopropionase .[6]

-

Enzyme: β-ureidopropionase, EC 3.5.1.6

-

Gene: UPB1[7]

-

Reaction: N-carbamyl-β-alanine + H₂O ⇌ β-alanine + CO₂ + NH₃[6]

Inborn errors in this enzyme lead to β-ureidopropionase deficiency, characterized by the accumulation of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid.[8]

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes in the pyrimidine catabolism pathway.

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | 0.8 µM | 1.6 s⁻¹ (kcat) | Bovine Liver | [9] |

| Dihydropyrimidine Dehydrogenase (DPD) | NADPH | 0.12 µM | 1.6 s⁻¹ (kcat) | Bovine Liver | [9] |

| Dihydropyrimidinase (DHP) | 5-Bromo-5,6-dihydrouracil | 17 µM (Kd) | - | Rat Liver | [10] |

| β-ureidopropionase | N-carbamyl-β-alanine | 15.5 ± 1.9 µM | - | Human Liver | [8] |

Plasma Concentrations for DPD Deficiency Screening

The measurement of plasma uracil and this compound levels is a common method for assessing DPD activity and identifying patients at risk for 5-FU toxicity.

| Analyte | Condition | Concentration Range | Method | Reference |

| Uracil | Partial DPD Deficiency | > 16 ng/mL | LC-MS/MS | [11] |

| Uracil | Complete DPD Deficiency | > 150 ng/mL | LC-MS/MS | [11] |

| Uracil | Normal | 5 - 500 ng/mL (detection range) | UPLC-UV | [12] |

| This compound | Normal | 40 - 500 ng/mL (detection range) | UPLC-UV | [12] |

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

This protocol is a non-radiochemical method for determining DPD activity in peripheral blood mononuclear cells (PBMCs).

1. Isolation of PBMCs:

- Isolate PBMCs from 10 mL of EDTA-anticoagulated blood within 24 hours of collection using density gradient centrifugation (e.g., with Ficoll-Paque).

2. Enzyme Reaction:

- Resuspend the PBMC pellet in a suitable buffer.

- Incubate the cell lysate with uracil as the substrate in the presence of NADPH.

- The reaction mixture should be incubated at 37°C.

3. Quantification of this compound:

- Stop the reaction at various time points.

- Analyze the formation of this compound using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

4. Calculation of Enzyme Activity:

- Calculate the rate of this compound formation and normalize it to the total protein concentration in the cell lysate. The activity is typically expressed as nmol of product formed per mg of protein per hour.[13]

Measurement of Uracil and this compound in Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of uracil and this compound in human plasma.

1. Sample Preparation:

- To a plasma sample, add ammonium sulfate.

- Perform liquid-liquid extraction with an ethyl acetate-isopropanol (85:15, v/v) mixture.

- Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Separation:

- Inject the prepared sample onto a Discovery Amide C16 column.

- Use a mobile phase of 3% methanol in water.

3. Mass Spectrometric Detection:

- Utilize a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode for quantification.

- Monitor the specific precursor-to-product ion transitions for uracil and this compound.

4. Quantification:

- Construct a calibration curve using standards of known concentrations.

- Determine the concentrations of uracil and this compound in the plasma samples by comparing their peak areas to the calibration curve. The limits of quantitation are typically around 0.5 ng/mL for uracil and 5 ng/mL for this compound.[14]

Heterologous Expression and Purification of Dihydropyrimidine Dehydrogenase

This protocol outlines a method for the expression and purification of active porcine DPD in E. coli.

1. Expression:

- Transform E. coli BL21 (DE3) cells with a pET plasmid containing the porcine DPD gene.

- Grow the cells in a suitable medium and induce protein expression with IPTG.

- During induction, supplement the culture with ferrous ions and sulfate to aid in the proper folding and incorporation of iron-sulfur clusters.

2. Cell Lysis:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer supplemented with FAD and FMN to enhance the yield of active enzyme.

- Lyse the cells using sonication or a French press.

3. Purification:

- Clarify the cell lysate by centrifugation.

- Purify the DPD protein from the supernatant using a combination of chromatographic techniques, such as ion-exchange chromatography and affinity chromatography (e.g., using a 2',5'-ADP Sepharose column).[15]

4. Activity and Flavin Content Correlation:

- Assess the activity of the purified enzyme using a DPD activity assay.

- Quantify the flavin content to correlate it with the amount of active enzyme.[16]

Site-Directed Mutagenesis of the UPB1 Gene

This protocol provides a general workflow for introducing specific mutations into the UPB1 gene, which encodes β-ureidopropionase.

1. Primer Design:

- Design complementary oligonucleotide primers containing the desired mutation. The primers should anneal to the template plasmid containing the UPB1 gene.

2. PCR Amplification:

- Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., KOD Xtreme™ Hot Start DNA Polymerase) to amplify the entire plasmid.

- The PCR conditions should be optimized for the specific plasmid and primers used.

3. Template DNA Digestion:

- Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmids intact.

4. Transformation:

- Transform high-efficiency competent E. coli cells (e.g., DH5α) with the DpnI-treated plasmid DNA.

- Plate the transformed cells on a selective medium (e.g., LB agar with the appropriate antibiotic).

5. Verification:

- Isolate plasmid DNA from the resulting colonies.

- Verify the presence of the desired mutation by DNA sequencing.[17]

Visualizations

Caption: The reductive catabolic pathway of uracil.

Caption: Workflow for DPD deficiency screening.

Conclusion

This compound stands as a pivotal intermediate in the catabolism of uracil, with the enzymes responsible for its formation and degradation playing critical roles in nucleotide homeostasis and the metabolism of fluoropyrimidine drugs. The detailed understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is indispensable for advancing research in metabolic disorders and for the development of safer and more effective cancer therapies. The methodologies and data presented in this guide offer a valuable resource for professionals in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 4. Dihydropyrimidinase - Wikipedia [en.wikipedia.org]

- 5. Clinical and biochemical aspects of dihydropyrimidinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]

- 7. metabolicsupportuk.org [metabolicsupportuk.org]

- 8. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification, characterization and inhibition of dihydropyrimidinase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

Dihydrouracil: A Pivotal Intermediate in Uracil Degradation and its Clinical Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of pyrimidine bases, including uracil, is a fundamental metabolic pathway responsible for the clearance of endogenous pyrimidines and the metabolism of pyrimidine-based drugs. A key intermediate in this reductive pathway is dihydrouracil, formed through the initial and rate-limiting step catalyzed by dihydropyrimidine dehydrogenase (DPD). The subsequent enzymatic conversions of this compound to β-alanine play a crucial role in nucleotide homeostasis and have profound implications in clinical pharmacology, particularly in the context of cancer chemotherapy. This technical guide provides a comprehensive overview of the uracil degradation pathway, focusing on the enzymatic reactions, quantitative data, experimental protocols, and the clinical relevance of this compound and its metabolizing enzymes.

The Uracil Degradation Pathway

Uracil degradation is a three-step enzymatic pathway that converts uracil into β-alanine, ammonia, and carbon dioxide.[1] this compound serves as the first stable intermediate in this cascade.

-

Reduction of Uracil to this compound: The pathway is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD) , encoded by the DPYD gene.[2] DPD catalyzes the NADPH-dependent reduction of uracil to 5,6-dihydrouracil.[3] This is the rate-limiting step in uracil catabolism.[4]

-

Hydrolytic Ring Opening of this compound: The second step is catalyzed by dihydropyrimidinase (DHP) , encoded by the DPYS gene.[5] DHP mediates the reversible hydrolytic ring opening of this compound to N-carbamoyl-β-alanine.[6]

-

Hydrolysis of N-carbamoyl-β-alanine: The final step is the irreversible hydrolysis of N-carbamoyl-β-alanine by β-ureidopropionase (β-UP) , encoded by the UPB1 gene, to produce β-alanine, ammonia, and carbon dioxide.[7][8]

Quantitative Data on Uracil Degradation Enzymes

The kinetic properties of the enzymes involved in uracil degradation are critical for understanding the flux through this pathway and for predicting the metabolic fate of pyrimidine analogs. The following tables summarize key quantitative data for each enzyme.

Table 1: Kinetic Parameters of Dihydropyrimidine Dehydrogenase (DPD)

| Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/mg/h) | Optimal pH | Reference |

| Uracil | Bovine Liver | 0.8 | 1.6 s-1 (kcat) | 8.0 | [9] |

| 5-Fluorouracil | Human (recombinant) | 5.0 - 8.0 | - | - | [10] |

| Uracil | Human (PBMCs) | - | 8.69 | - | [11] |

| 5-Fluorouracil | Japanese Population Variants | 1.6 - 10.1 | 1.9 - 11.2 (pmol/min/mg) | - | [10] |

Table 2: Kinetic Parameters of Dihydropyrimidinase (DHP)

| Substrate | Organism/Tissue | Km (µM) | Ki (µM) | Optimal pH | Reference |

| 5,6-Dihydrouracil | Rat Liver | - | - | - | [12] |

| 5-Bromo-5,6-dihydrouracil | Rat Liver | 17 (dissociation constant) | - | - | [12] |

| N-carbamoyl-β-alanine | Rat Liver | - | 380 | - | [12] |

| N-carbamoyl-β-aminoisobutyric acid | Rat Liver | - | 380 | - | [12] |

| Zn2+ (inhibitor) | Rat Liver | - | 23 | - | [12] |

Table 3: Kinetic Parameters of β-Ureidopropionase (β-UP)

| Substrate | Organism/Tissue | Km (µM) | Optimal pH | Reference |

| N-carbamoyl-β-alanine | Human Liver | 15.5 ± 1.9 | 6.5 | [13][14] |

Signaling Pathways and Logical Relationships

The uracil degradation pathway is a linear metabolic cascade. The following diagram illustrates the sequential enzymatic reactions.

References

- 1. Dihydropyrimidinase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 2. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 4. Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]

- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. researchgate.net [researchgate.net]

- 10. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uhs.nhs.uk [uhs.nhs.uk]

- 12. ModelSEED [modelseed.org]

- 13. gavinpublishers.com [gavinpublishers.com]

- 14. When both Km and Vmax are altered, Is the enzyme inhibited or activated? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Uracil to Dihydrouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of dihydrouracil from uracil, a critical step in pyrimidine catabolism. The conversion is primarily catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), a key player in both normal physiology and the metabolism of fluoropyrimidine-based chemotherapeutic agents. Understanding the intricacies of this pathway is paramount for researchers in metabolic diseases, oncology, and drug development.

The Core Reaction: Uracil to this compound

The biosynthesis of 5,6-dihydrouracil from uracil is a reductive process catalyzed by dihydropyrimidine dehydrogenase (DPD), also known as this compound dehydrogenase (NADP+).[1][2][3] This enzyme facilitates the transfer of a hydride ion from the cofactor NADPH to the C5-C6 double bond of the uracil ring.[4][5] The overall reaction is as follows:

Uracil + NADPH + H+ → 5,6-Dihydrouracil + NADP+ [4][6]

This reaction is the initial and rate-limiting step in the catabolism of uracil and thymine.[1][2][7] The resulting this compound is further metabolized in subsequent steps to β-alanine.[8]

The Catalyst: Dihydropyrimidine Dehydrogenase (DPD)

DPD is a complex flavoprotein that exists as a homodimer.[5][9] Each subunit is a modular structure containing several domains that bind a sophisticated array of cofactors essential for its catalytic activity.[5] These cofactors include two flavin molecules, flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), and four iron-sulfur [4Fe-4S] clusters.[5][9][10] The electrons from NADPH are transferred through this intricate electron transport chain to the active site where uracil is reduced.[5]

The gene encoding the DPD enzyme is DPYD.[2][7] Genetic variations in DPYD can lead to DPD deficiency, a condition with significant clinical implications, particularly concerning the toxicity of fluoropyrimidine drugs like 5-fluorouracil (5-FU).[7][11][12]

Reaction Mechanism and Kinetics

The kinetic mechanism of DPD has been shown to vary depending on the source of the enzyme.

-

Nonclassical Two-Site Ping-Pong Mechanism: This mechanism has been proposed for the pig liver enzyme.[5][13] In this model, NADPH reduces the enzyme at one site, and the electrons are then transferred internally to a second site where uracil binds and is reduced.[5][13]

-

Rapid Equilibrium Random Kinetic Mechanism: Studies on bovine liver and bacterial DPD suggest a random, rapid-equilibrium mechanism where both NADPH and uracil can bind to the enzyme independently and in any order before the catalytic reaction occurs.[10][14]

Quantitative Kinetic Data

The following table summarizes key kinetic parameters for dihydropyrimidine dehydrogenase from different sources.

| Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Bovine Liver | Uracil | 0.8 | 1.6 | [14] |

| NADPH | 0.12 | 1.6 | [14] | |

| Pig Liver | Uracil | 1 | - | [13] |

| NADPH | 7 | - | [13] |

Experimental Protocols

Purification of Dihydropyrimidine Dehydrogenase

The purification of DPD to homogeneity is a multi-step process that typically involves the following workflow. The specific details may vary depending on the source tissue.

References

- 1. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 3. This compound Dehydrogenase (NADP) - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Reactome | uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+ [reactome.org]

- 5. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+ [reactome.org]

- 7. Fluorouracil Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000076) [hmdb.ca]

- 9. An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]

- 12. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 13. Kinetic mechanism of dihydropyrimidine dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Enzymatic Conversion of Uracil to Dihydrouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of uracil to 5,6-dihydrouracil is a critical first and rate-limiting step in the pyrimidine catabolic pathway. This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), a complex flavoprotein that plays a crucial role in nucleotide metabolism and the pharmacokinetics of fluoropyrimidine-based chemotherapeutic agents. Understanding the intricacies of this enzymatic process is paramount for researchers in metabolic diseases and professionals in drug development. This guide provides an in-depth overview of the core aspects of the enzymatic conversion of uracil to dihydrouracil, including the enzyme's mechanism, kinetic properties, and detailed experimental protocols for its study.

Introduction

The catabolism of pyrimidine bases, such as uracil and thymine, is a fundamental biological process for nucleotide homeostasis. The initial step in this reductive pathway is the conversion of uracil to 5,6-dihydrouracil, a reaction catalyzed by dihydropyrimidine dehydrogenase (DPD), also known as this compound dehydrogenase (NADP+).[1][2] This enzyme is of significant clinical interest as it is responsible for the breakdown of widely used anticancer drugs like 5-fluorouracil (5-FU).[2] Variations in DPD activity can lead to severe toxicity in patients undergoing chemotherapy with these agents. This guide will delve into the technical details of this enzymatic conversion, providing a comprehensive resource for its study.

The Enzyme: Dihydropyrimidine Dehydrogenase (DPD)

DPD is a homodimeric enzyme with a complex structure, containing multiple redox cofactors essential for its catalytic activity.[3] Each subunit of the enzyme houses one molecule of flavin adenine dinucleotide (FAD), one molecule of flavin mononucleotide (FMN), and four iron-sulfur [4Fe-4S] clusters.[3] The enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent to catalyze the reduction of the 5,6-double bond of uracil.[1][2]

Catalytic Mechanism

The catalytic mechanism of DPD is complex, involving the transfer of electrons from NADPH to uracil via the enzyme's array of redox cofactors. NADPH binds to the FAD site and reduces it. The electrons are then shuttled through the iron-sulfur clusters to the FMN site, where uracil is bound and subsequently reduced to 5,6-dihydrouracil.[3] The reaction can be summarized as follows:

Uracil + NADPH + H+ → 5,6-Dihydrouracil + NADP+

Recent studies suggest a reductive activation step is necessary before the pyrimidine reduction. In this initial phase, one subunit of the DPD dimer is reduced by NADPH. Following this activation, the enzyme proceeds with the reduction of the pyrimidine substrate.[4]

Quantitative Data

The kinetic parameters of DPD have been characterized in various species. A summary of these quantitative data is presented below for easy comparison.

| Enzyme Source | Substrate | Km (μM) | Vmax or kcat | Reference |

| Bovine Liver | Uracil | 0.8 | 1.6 s-1 (kcat) | [5] |

| Bovine Liver | NADPH | 0.12 | 1.6 s-1 (kcat) | [5] |

| Pig Liver | Uracil | 1 | Not specified | [1] |

| Pig Liver | NADPH | 7 | Not specified | [1] |

Experimental Protocols

Accurate measurement of DPD activity and the quantification of its substrate and product are crucial for both research and clinical applications. Detailed methodologies for key experiments are provided below.

Spectrophotometric Assay for DPD Activity

This method measures the activity of DPD by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH solution (10 mM in buffer)

-

Uracil solution (10 mM in buffer)

-

Enzyme preparation (e.g., cell lysate, purified enzyme)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

800 µL of 100 mM potassium phosphate buffer (pH 7.4)

-

100 µL of 10 mM NADPH solution

-

50 µL of enzyme preparation

-

-

Incubate the mixture at 37°C for 5 minutes to pre-warm.

-

Initiate the reaction by adding 50 µL of 10 mM uracil solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

HPLC Method for Uracil and this compound Quantification

This protocol allows for the simultaneous measurement of uracil and its metabolite, this compound, in biological samples.[6][7]

Materials:

-

Perchloric acid (0.6 M) for deproteinization

-

Potassium phosphate buffer (10 mM, pH 7.0) as mobile phase

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., SymmetryShield RP18)[7]

-

Uracil and this compound standards

Procedure:

-

Sample Preparation:

-

To 500 µL of plasma or serum, add 50 µL of 0.6 M perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a standard curve using known concentrations of uracil and this compound.

-

Inject the prepared samples and standards into the HPLC system.

-

Determine the concentrations of uracil and this compound in the samples by comparing their peak areas to the standard curve.

-

Visualizations

Signaling Pathway

Caption: Reductive pathway of uracil catabolism.

Experimental Workflow: Spectrophotometric Assay

Caption: Workflow for the spectrophotometric DPD assay.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of uracil and this compound.

Conclusion

The enzymatic conversion of uracil to this compound by dihydropyrimidine dehydrogenase is a cornerstone of pyrimidine metabolism and a critical determinant in the efficacy and toxicity of fluoropyrimidine-based cancer therapies. A thorough understanding of the enzyme's mechanism, kinetics, and the methodologies to study it are essential for advancing research in this field. This guide provides a comprehensive technical overview to support researchers, scientists, and drug development professionals in their endeavors related to this vital enzymatic reaction. The provided protocols and data serve as a foundational resource for the consistent and accurate study of DPD and its role in health and disease.

References

- 1. Kinetic mechanism of dihydropyrimidine dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient-State Analysis of Porcine Dihydropyrimidine Dehydrogenase Reveals Reductive Activation by NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An accurate this compound/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dihydrouracil Across Biological Species: From Metabolism to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrouracil (DHU), or 5,6-dihydrouracil, is a critical intermediate in the catabolism of the pyrimidine nucleobase, uracil.[1][2] This process, primarily governed by the reductive pyrimidine catabolic pathway, is highly conserved across diverse biological kingdoms, including mammals, bacteria, and plants.[3][4][5] The first and rate-limiting step of this pathway is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), which reduces uracil to this compound.[3][6]

In clinical medicine, the role of DPD and its product, this compound, has garnered significant attention due to its function in metabolizing fluoropyrimidine-based chemotherapeutics like 5-fluorouracil (5-FU).[7][8] Genetic variations in the DPYD gene can lead to DPD deficiency, impairing drug clearance and elevating the risk of severe toxicity.[9][10] Consequently, quantifying endogenous levels of uracil and this compound has become a valuable phenotyping method to identify at-risk patients.[11][12]

Beyond its role in pharmacogenetics, this compound metabolism is fundamental to nucleotide homeostasis. In bacteria and plants, this pathway serves as a source of carbon, nitrogen, and β-alanine—a precursor for pantothenic acid biosynthesis.[4] Recent research has also explored synthetic this compound analogs as novel ligands for therapeutic applications, such as targeted protein degradation.[13][14] This guide provides an in-depth overview of this compound's metabolic pathways, quantitative distribution in various species, detailed experimental protocols for its analysis, and its implications in modern drug development.

Metabolic Pathways of this compound

The primary pathway involving this compound is the three-step reductive degradation of pyrimidines. While the core pathway is conserved, variations exist across different biological domains.

The Reductive Pyrimidine Catabolic Pathway

This pathway catabolizes uracil and thymine into β-alanine and β-aminoisobutyrate, respectively, along with ammonia and CO2.[15] It involves three key enzymes:

-

Dihydropyrimidine Dehydrogenase (DPD): Catalyzes the initial, rate-limiting reduction of uracil to 5,6-dihydrouracil.[3][6]

-

Dihydropyrimidinase (DHP): Hydrolyzes the this compound ring to form N-carbamoyl-β-alanine.[6]

-

β-Ureidopropionase (UP): Cleaves N-carbamoyl-β-alanine to release β-alanine, CO2, and ammonia.[15]

Variations Across Biological Species

-

Mammals: The pathway is crucial for endogenous pyrimidine turnover and the metabolism of fluoropyrimidine drugs.[3] The DPD enzyme is a complex iron-sulfur flavoenzyme that uses NADPH as a cofactor.[4] DPD activity is highest in the liver.[11][16]

-

Bacteria: This pathway allows bacteria to utilize pyrimidines as carbon and nitrogen sources.[4] While the three-step pathway is common, as seen in Bacillus megaterium, some variations exist.[17] For example, Escherichia coli possesses a novel dihydropyrimidine dehydrogenase that is NADH-dependent, unlike the NADPH-dependency of its mammalian counterpart.[4]

-

Fungi: Some fungi employ an alternative enzyme for the reverse reaction. This compound oxidase (DHO), identified in species like Alternaria alternata, catalyzes the oxidation of this compound back to uracil, consuming O₂ and producing H₂O₂.[5] This contrasts with the NAD+-dependent this compound dehydrogenase (EC 1.3.1.1) found in other organisms that also catalyzes this oxidation.[18]

-

Plants: The reductive pathway is present and essential for pyrimidine degradation. The final product, β-alanine, is a key building block for the synthesis of pantothenic acid (Vitamin B5).[4][5]

Quantitative Data Presentation

The concentration of this compound and the activity of related enzymes vary significantly between species, tissues, and physiological states.

Table 1: this compound Concentrations in Human Biological Fluids

| Biological Matrix | Condition | Mean/Median Concentration | Concentration Range | Reference |

| Plasma | Fasting | 147.0 ± 36.4 ng/mL | Not Reported | [19][20] |

| Plasma | Fed | 85.7 ± 22.1 ng/mL | Not Reported | [19][20] |

| Saliva | Mixed (Healthy & Cancer Patients) | 0.926 µmol/L | 0.673–1.798 µmol/L | [21] |

Note: Food intake significantly lowers plasma this compound levels, an important consideration for clinical sampling.[19][20]

Table 2: Dihydropyrimidine Dehydrogenase (DPD) Activity in Human Tissues

| Tissue | Substrate Used | Mean Enzyme Activity | Comments | Reference |

| Liver | 5-Fluorouracil | 705 nmoles/g tissue/hr | Highest activity among tested tissues. | [16] |

| Kidney | 5-Fluorouracil | Minimal Activity | - | [16] |

| Spleen | 5-Fluorouracil | Minimal Activity | - | [16] |

| Lung | 5-Fluorouracil | Minimal Activity | - | [16] |

| Colon | 5-Fluorouracil | Minimal Activity | - | [16] |

| Bone Marrow Cells | 5-Fluorouracil | Minimal Activity | - | [16] |

Note: Wide inter-individual variations in enzyme activity were observed.[16]

Experimental Protocols

Accurate measurement of this compound and DPD activity is crucial for both research and clinical diagnostics.

Protocol 1: Quantification of this compound in Human Plasma via UPLC-MS/MS

This method is adapted from validated clinical assays for its high sensitivity and specificity.[12]

Objective: To determine the concentration of this compound (UH₂) in human plasma.

Materials:

-

UPLC-MS/MS system (e.g., Acquity UPLC with a tandem mass spectrometer).

-

UPLC Column (e.g., Acquity UPLC® HSS T3).

-

Human plasma collected in EDTA tubes.

-

This compound analytical standard.

-

Stable isotope-labeled this compound (e.g., ¹³C₄,¹⁵N₂-UH₂) as an internal standard (IS).

-

Acetonitrile (ACN), Formic Acid, Water (LC-MS grade).

-

Protein precipitation solution (e.g., ACN with 0.1% formic acid).

-

Microcentrifuge tubes and a centrifuge.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice. To 50 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Add 200 µL of cold protein precipitation solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient starts at ~2% B, increases to ~95% B over 3 minutes, holds for 1 minute, and re-equilibrates for 1 minute. Total run time is approximately 5 minutes.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode for UH₂.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

UH₂: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 115 → 70).

-

IS: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve using standards of known UH₂ concentrations (e.g., 10 to 1000 ng/mL).[12]

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of UH₂ in the unknown samples by interpolating from the linear regression of the calibration curve.

-

Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay in PBMCs

This assay measures the enzymatic conversion rate and is considered a reliable method for DPD phenotyping.[11][22]

Objective: To measure DPD enzyme activity in peripheral blood mononuclear cells (PBMCs).

Materials:

-

Whole blood collected in heparin tubes.

-

Ficoll-Paque or similar density gradient medium.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., containing Tris-HCl, protease inhibitors).

-

Substrate solution: Uracil (or 5-FU) and NADPH.

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., perchloric acid).

-

LC-MS/MS or HPLC-UV system for product quantification.

Methodology:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer, and carefully collect the buffy coat layer containing PBMCs.

-

Wash PBMCs twice with PBS, centrifuging at 200 x g for 10 minutes.

-

-

Lysate Preparation:

-

Resuspend the PBMC pellet in cold cell lysis buffer.

-

Homogenize the cells using sonication or freeze-thaw cycles.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic fraction) and determine its total protein concentration (e.g., via Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

Pre-warm the reaction buffer to 37°C.

-

In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer.

-

Initiate the reaction by adding the substrate solution (Uracil and NADPH).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

-

Product Quantification:

-

Centrifuge the quenched reaction mixture to precipitate proteins.

-

Analyze the supernatant for the concentration of the product (this compound) using an appropriate method like LC-MS/MS (as described in Protocol 1).

-

-

Activity Calculation:

-

Calculate the amount of this compound produced.

-

Express DPD activity as nmol of product formed per milligram of protein per hour (nmol/mg/hr).

-

Role in Drug Development and Medicine

The this compound pathway is central to the safety of fluoropyrimidine chemotherapy and is an emerging area for novel therapeutic design.

DPD Deficiency and Fluoropyrimidine Toxicity

DPD metabolizes over 80% of administered 5-FU into its inactive form, dihydrofluorouracil.[7] Patients with partial or complete DPD deficiency, often due to genetic variants in the DPYD gene, cannot effectively clear the drug. This leads to increased levels of its active, cytotoxic metabolites and a high risk of severe, potentially fatal toxicities like neutropenia and mucositis.[10] Pre-treatment screening for DPD deficiency, through either genotyping for key DPYD variants or phenotyping by measuring uracil and this compound levels, is now recommended by agencies like the European Medicines Agency to guide dose adjustments.[9][22]

This compound Analogs in Drug Discovery

The this compound scaffold is being explored for novel therapeutic purposes. Recently, substituted phenyl this compound (PDHU) derivatives have been developed as a new class of achiral ligands for the E3 ubiquitin ligase cereblon (CRBN).[13][14] These ligands are a critical component of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins.[23] The development of stable, achiral PDHU ligands represents a significant advance in overcoming some of the chemical liabilities associated with traditional glutarimide-based ligands used in PROTACs.[13][14]

References

- 1. Synthesis and Characterization of this compound Analogs Utilizing Biginelli Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of this compound Analogs Utilizing Biginelli Hybrids [mdpi.com]

- 3. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Identification of fungal this compound-oxidase genes by expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 8. This compound Dehydrogenase (NADP) - MeSH - NCBI [ncbi.nlm.nih.gov]

- 9. DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Substituted Phenyl this compound as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distribution and inhibition of this compound dehydrogenase activities in human tissues using 5-fluorouracil as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 19. Food-effect study on uracil and this compound plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Food‐effect study on uracil and this compound plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Development of Substituted Phenyl this compound as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentration of Dihydrouracil in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentration of dihydrouracil in human plasma. This compound is a key metabolite in the pyrimidine degradation pathway and serves as an important biomarker for dihydropyrimidine dehydrogenase (DPD) activity. Understanding its physiological levels is crucial for researchers and clinicians involved in drug development, particularly for fluoropyrimidine-based chemotherapies, where DPD activity is a major determinant of drug toxicity and efficacy.

Quantitative Data on Plasma this compound Concentrations

The physiological concentration of this compound in human plasma can vary depending on factors such as food intake and the time of day, reflecting the influence of circadian rhythms on metabolic processes. The following table summarizes quantitative data from various studies in healthy volunteers.

| Subject Group | Condition | Mean this compound Concentration (ng/mL) | Standard Deviation (ng/mL) | Analytical Method |

| 16 Healthy Volunteers | Fasting (13:00 h) | 147.0 | 36.4 | UPLC-MS/MS |

| 16 Healthy Volunteers | Fed (13:00 h) | 85.7 | 22.1 | UPLC-MS/MS |

| 16 Healthy Volunteers | Fasting (8:00 h) | 102.2 | 25.2 | UPLC-MS/MS |

| 16 Healthy Volunteers | Fed (8:00 h) | 111.0 | 23.6 | UPLC-MS/MS |

Note: The data clearly indicates that plasma this compound concentrations are significantly influenced by food intake, with higher levels observed in the fasting state.[1] It is recommended that for clinical assessments, blood samples be drawn between 8:00 h and 9:00 h after overnight fasting to minimize variability.[1]

Uracil Degradation Pathway

This compound is an intermediate metabolite in the catabolism of uracil. This pathway is essential for the removal of excess uracil and the recycling of pyrimidine bases. The enzymatic steps involved are illustrated in the diagram below. Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in this pathway.

Experimental Protocol: Quantification of this compound in Plasma by UPLC-MS/MS

This section details a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma.[2][3][[“]]

1. Sample Preparation

-

Objective: To extract this compound from the plasma matrix and remove interfering substances.

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled this compound).

-

Precipitate proteins by adding 300 µL of chilled acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

2. UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over a few minutes, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard. For this compound, this is typically m/z 115 -> 71.

-

Optimization: Cone voltage and collision energy should be optimized for maximum sensitivity.

-

3. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards of known this compound concentrations in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plasma.

References

- 1. Food-effect study on uracil and this compound plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

Dihydrouracil and Dihydropyrimidine Dehydrogenase (DPD): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, such as uracil and thymine.[1][2][3] This enzyme plays a critical role in the pharmacokinetics of fluoropyrimidine chemotherapeutic agents, including 5-fluorouracil (5-FU) and its oral prodrug capecitabine, which are cornerstones in the treatment of various solid tumors.[4][5][6] DPD is responsible for converting over 80% of an administered 5-FU dose into its inactive metabolite, 5-fluoro-5,6-dihydrouracil (5-FUH2).[1][7] A deficiency in DPD activity, an autosomal recessive disorder, can lead to a build-up of active 5-FU, resulting in severe and potentially fatal toxicities.[8][9][10] Dihydrouracil, the product of DPD's action on endogenous uracil, serves as a crucial biomarker for assessing the enzyme's functional status.[11] This guide provides a comprehensive overview of the biochemistry of DPD, its role in drug metabolism, the clinical implications of its deficiency, and the methodologies used for its assessment.

Biochemical Mechanism and Role in Metabolism

DPD catalyzes the NADPH-dependent reduction of uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively.[2][3] The enzyme is a homodimer, with each subunit containing multiple domains that bind to essential cofactors: Flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and four iron-sulfur [4Fe-4S] clusters.[12] The catalytic process involves a complex electron transfer chain where electrons from NADPH are shuttled through FAD and the iron-sulfur clusters to FMN, which then reduces the pyrimidine substrate.[2][12]

In the context of cancer therapy, this catabolic pathway is paramount. The vast majority (80-85%) of administered 5-FU is rapidly degraded by DPD.[7][13] Only a small fraction (1-3%) is converted via the anabolic pathway into active cytotoxic metabolites—fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP)—which exert the desired anti-cancer effect by inhibiting thymidylate synthase and being incorporated into RNA and DNA.[1][14]

DPD Deficiency: Genetic Basis and Clinical Consequences

DPD deficiency is a pharmacogenetic syndrome resulting from genetic variants in the DPYD gene.[5] While complete deficiency is rare, partial DPD deficiency affects an estimated 3-8% of the population.[5][15] Individuals with impaired DPD function are unable to effectively clear fluoropyrimidines, leading to prolonged exposure to the active drug. This drastically increases the risk of severe adverse reactions, including myelosuppression, mucositis, severe diarrhea, and neurotoxicity.[16][17][18]

To standardize the assessment of DPD function based on genetics, a DPYD gene activity score system is used. Alleles are assigned a value: 1.0 for normal function, 0.5 for reduced function, and 0 for no function. The sum of the scores for both alleles determines the patient's metabolizer status: normal (score of 2), intermediate (score of 1 or 1.5), or poor (score of 0 or 0.5).[16][17] This scoring directly informs dosing recommendations.[18]

Data Presentation

Table 1: Clinically Significant DPYD Variants and Activity Scores

This table summarizes key DPYD variants recognized for their clinical impact on DPD enzyme function.

| Variant Name | rsID | Consequence | Allele Activity Score | Metabolizer Status Contribution |

| c.1905+1G>A (2A) | rs3918290 | No DPD activity | 0 | Poor |

| c.1679T>G (13) | rs55886062 | No DPD activity | 0 | Poor |

| c.2846A>T | rs67376798 | Decreased DPD activity | 0.5 | Intermediate |

| c.1236G>A (HapB3) | rs56038477 | Decreased DPD activity | 0.5 | Intermediate |

| c.557A>G | rs115232898 | Decreased DPD activity | 0.5 | Intermediate |

| D949V | rs75017182 | Decreased DPD activity | 0.5 | Intermediate |

| Data sourced from multiple clinical guidelines and pharmacogenetic databases.[16][19][20][21] |

Table 2: Dosing Guidelines for Fluoropyrimidines Based on DPD Activity Score

These recommendations, adapted from the Clinical Pharmacogenetics Implementation Consortium (CPIC), guide dose adjustments to mitigate toxicity risk.

| DPD Metabolizer Status | Gene Activity Score | Recommended Starting Dose | Recommendation Strength |

| Normal Metabolizer | 2 | Use standard label-recommended dosage. | Strong |

| Intermediate Metabolizer | 1.5 | Consider a 25-50% reduction of the standard starting dose. Titrate dose based on toxicity. | Moderate |

| Intermediate Metabolizer | 1 | Reduce starting dose by 50%. Titrate dose based on toxicity. | Strong |

| Poor Metabolizer | 0.5 | Avoid use of fluoropyrimidines if possible. If used, administer a strongly reduced dose (e.g., >75% reduction) with therapeutic drug monitoring. | Strong |

| Poor Metabolizer | 0 | Avoid use of fluoropyrimidines. Alternative therapies are strongly recommended. | Strong |

| Adapted from CPIC guidelines.[14][16][20] |

Table 3: Phenotypic Biomarker Thresholds for DPD Deficiency Screening

Phenotyping provides a functional measure of DPD activity by quantifying endogenous uracil and this compound.

| Phenotypic Test | Matrix | Threshold for Partial Deficiency | Threshold for Complete Deficiency | Notes |

| Uracil (U) Concentration | Plasma | ≥ 16 ng/mL | > 150 ng/mL | Sampling should be done in a fasted state to avoid diet-induced bias.[22][23] |

| This compound/Uracil (UH2/U) Ratio | Plasma | Varies (Low ratio indicates deficiency) | Varies (Very low ratio) | A low ratio reflects impaired conversion of uracil to this compound.[16][24] |

| Thresholds are based on European Medicines Agency (EMA) and French guidelines.[22][25] |

Experimental Protocols and Screening Workflow

Pre-treatment screening for DPD deficiency is crucial for patient safety and is increasingly becoming standard practice.[15][26] The workflow involves either genotyping to identify causative DPYD variants or phenotyping to measure enzyme function directly.

Protocol 1: DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This method provides a direct measurement of DPD enzyme function.

-

PBMC Isolation: Isolate PBMCs from whole blood (collected in EDTA or heparin tubes) using Ficoll-Paque density gradient centrifugation within 24 hours of collection.[27][28]

-

Cell Lysis: Resuspend the PBMC pellet in a potassium phosphate buffer. Lyse the cells via sonication on ice to release cytosolic enzymes.[13][28]

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.

-

Enzymatic Reaction: Incubate a known amount of cell lysate protein with a reaction mixture containing a substrate (e.g., [¹⁴C]-labeled thymine or unlabeled uracil) and the cofactor NADPH at 37°C for a defined period (e.g., 30-60 minutes).[29]

-

Reaction Termination and Analysis: Stop the reaction by adding a strong acid (e.g., perchloric acid). Separate the substrate from the product (this compound or dihydrothymine) using reverse-phase high-performance liquid chromatography (RP-HPLC).[29][30]

-

Detection and Calculation: Quantify the product using an online radioisotope detector (for radiolabeled substrates) or UV/mass spectrometric detection.[29][30] Calculate DPD activity, typically expressed as nmol of product formed per milligram of protein per hour.[29]

Protocol 2: Quantification of Uracil (U) and this compound (UH2) in Plasma by LC-MS/MS

This is the most common high-throughput phenotyping method due to its sensitivity and specificity.

-

Sample Collection and Handling: Collect whole blood in EDTA tubes and immediately place on ice. Centrifuge at 4°C to separate plasma within 1-2 hours to prevent falsely elevated uracil levels. Store plasma at -20°C or lower until analysis.[31]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a volume of chilled acetonitrile (e.g., 900 µL to 100 µL of plasma) containing stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-Uracil).[32]

-

Vortex and centrifuge at high speed (e.g., 6000 rpm) to pellet precipitated proteins.[32]

-

Alternatively, use solid-phase extraction (SPE) for cleaner extracts.[32]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the supernatant onto a reverse-phase C18 column (e.g., Kinetex PS C18) for chromatographic separation. Use a gradient elution with a mobile phase consisting of solvents like 0.1% ammonium hydroxide and methanol.[32][33]

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

-

Detection: Use Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for uracil, this compound, and their respective internal standards for accurate quantification.[33]

-

-

Data Analysis: Construct calibration curves using a matrix such as bovine serum albumin or charcoal-stripped human plasma.[33][34] Calculate the concentrations of endogenous uracil and this compound in the patient samples. Determine the UH2/U ratio if required.

Conclusion

Dihydropyrimidine dehydrogenase is a pivotal enzyme in both endogenous pyrimidine homeostasis and the metabolism of essential fluoropyrimidine anticancer drugs. Genetic deficiencies in DPD can lead to catastrophic drug-induced toxicities. The integration of pre-treatment screening, through robust genotyping and phenotyping assays, into clinical practice represents a critical step forward in personalized medicine.[15][26] By identifying at-risk patients, clinicians can tailor chemotherapy dosing, significantly reducing the incidence of severe adverse events while preserving therapeutic efficacy. Continued research into rare DPYD variants and the optimization of screening methodologies will further enhance the safety and effectiveness of fluoropyrimidine-based cancer treatments.[15]

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Understanding the Importance of DPYD Pharmacogenetic Testing for Chemotherapies: A Lifesaving Measure | Rxight [rxight.com]

- 6. mypathologyreport.ca [mypathologyreport.ca]

- 7. What are DPD inhibitors and how do they work? [synapse.patsnap.com]